2,5-DIMETHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID

Description

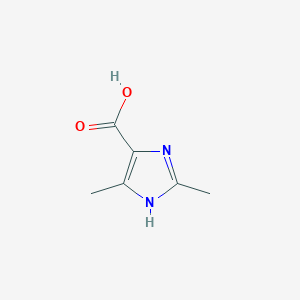

2,5-Dimethyl-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative characterized by methyl groups at the 2- and 5-positions of the imidazole ring and a carboxylic acid group at the 4-position. Its molecular formula is C₆H₈N₂O₂, with a molecular weight of 156.15 g/mol (calculated). The compound’s structure (Figure 1) is pivotal in medicinal and materials chemistry due to the imidazole ring’s electron-rich nature and the carboxylic acid’s reactivity, which enable diverse functionalization.

Properties

IUPAC Name |

2,5-dimethyl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(6(9)10)8-4(2)7-3/h1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXKYDAPVGBFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233187 | |

| Record name | 2,5-Dimethylimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84255-24-3 | |

| Record name | 2,4-Dimethyl-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84255-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylimidazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylimidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Steps and Conditions:

-

Enolization and Cyclization :

-

Acetyl glycine ethyl ester is dissolved in methyl acetate and reacted with sodium ethylate and ethyl formate at a 1:5 molar ratio.

-

Potassium thiocyanate and copper bath are introduced to form 2-sulfydryl-4-imidazole-ethyl formate (2). Yield: ~70%.

-

Key Insight : The copper bath facilitates sulfur elimination, critical for ring closure.

-

-

Oxidative Desulfurization :

-

Hydrolysis to Carboxylic Acid :

Advantages :

-

The catalyst is reusable for up to three cycles without significant loss in activity.

-

Avoids hazardous reagents like thionyl chloride, enhancing safety.

Chromium Trioxide-Mediated Oxidation of 4-Methylimidazole

An alternative approach starts with 4-methylimidazole (4), leveraging chromium trioxide (CrO₃) under acidic conditions.

Protocol:

-

Oxidation to Aldehyde Intermediate :

-

Further Oxidation to Carboxylic Acid :

Mechanistic Notes :

-

CrO₃ acts as a stoichiometric oxidizer, converting the methyl group to a carboxylic acid via a two-electron oxidation pathway.

-

Over-oxidation is mitigated by controlled temperature and solvent polarity.

Ultrasound-Assisted Synthesis Using Cerium Catalysts

Recent advances incorporate ultrasound irradiation to accelerate reaction kinetics. A 2023 study demonstrated the use of cerium(IV) ammonium nitrate (CAN) as a Lewis acid catalyst under ultrasonic conditions.

Methodology:

-

Multi-Component Condensation :

-

Post-Functionalization :

Benefits :

-

Ultrasound reduces reaction time by 50% compared to thermal methods.

-

CAN’s redox activity enhances regioselectivity, minimizing by-products.

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Reagent | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Inorganic Salt Catalysis | BaSO₄/Fe(NO₃)₃/FeSO₄ | 85 | 8–10 hours | Reusable catalyst, low toxicity |

| Chromium Oxidation | CrO₃/PCC | 78 | 6–8 hours | Straightforward oxidation steps |

| Ultrasound-Assisted | CAN/HNO₃ | 89 | 1–2 hours | Rapid, energy-efficient |

Mechanistic and Optimization Studies

Flow NMR for Reaction Monitoring

Flow NMR spectroscopy elucidated the cyclization mechanism, revealing a keto-enol tautomerism prior to ring closure. This insight guided solvent selection (methyl acetate) to stabilize the enolate intermediate.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 2,5-DIMETHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the imidazole ring, leading to different substituted products.

Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Chemistry

DMICA is utilized as a building block in the synthesis of more complex molecules. It serves as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for catalysis and material science.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals. |

| Coordination Chemistry | Acts as a ligand for transition metals in catalytic processes. |

Biology

Research has indicated that DMICA exhibits various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity:

Studies have shown that DMICA derivatives can inhibit the growth of several bacteria and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

Anticancer Activity:

DMICA has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines through various mechanisms:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis |

| HCT116 | 7.5 | Cell cycle arrest at G2/M phase |

The compound's anticancer activity is attributed to its ability to inhibit key enzymes involved in metabolic pathways associated with cancer proliferation and to modulate cellular signaling pathways.

Medicine

Ongoing research is exploring DMICA's potential in drug development, particularly for its therapeutic effects against various diseases, including viral infections like HIV. Studies have demonstrated that derivatives of DMICA can selectively bind to viral proteins, inhibiting their function:

- Case Study: A study evaluated DMICA derivatives in HIV-1 integrase assays, revealing moderate antiviral activity with certain compounds showing significant inhibition percentages at specific concentrations.

Industrial Applications

DMICA is also employed in the production of dyes, pigments, and functional materials due to its unique chemical properties:

- Dyes and Pigments: Utilized in creating colorants for textiles and coatings.

- Functional Materials: Incorporated into materials science for developing specialty chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dimethylimidazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit biological activities . The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of imidazole derivatives are highly dependent on substituent positions. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position Sensitivity: The 2,5-dimethyl substitution in the target compound contrasts with the 4,5-dimethyl configuration in dMIdC. The latter’s dicarboxylate groups enable reactivity with amines, forming derivatives with alkylamino chains at N-1 .

Functional Group Reactivity: Carboxylic acid at position 4 (common to all listed compounds) allows for salt formation, esterification, or amidation. For example, ammonolysis of diesters (e.g., dMIdC derivatives) yields imidazo-diamides .

Biological Activity

2,5-Dimethyl-1H-imidazole-4-carboxylic acid (DMICA) is a heterocyclic compound that has garnered interest in various fields including medicinal chemistry and biochemistry. Its unique structure, characterized by two methyl groups and a carboxylic acid moiety, contributes to its diverse biological activities. This article aims to consolidate findings from recent studies on the biological activity of DMICA, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C7H10N2O2

- Molecular Weight : 154.17 g/mol

- Structure : The imidazole ring is substituted at positions 2 and 5 with methyl groups and at position 4 with a carboxylic acid group.

DMICA exhibits a broad range of biological activities attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : DMICA has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as a selective inhibitor of nitric oxide synthase, which is crucial in inflammatory processes.

- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways that are vital in cancer and other diseases.

- Antimicrobial Activity : DMICA displays significant antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent.

Biological Activities

The biological activities of DMICA can be categorized as follows:

Antimicrobial Activity

Recent studies have demonstrated that DMICA possesses notable antibacterial and antifungal properties. It has been tested against several strains of bacteria and fungi, showing effective inhibition at varying concentrations.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 32 µg/mL |

| Gram-negative bacteria | 64 µg/mL |

| Fungi | 16 µg/mL |

Antitumor Activity

DMICA has also been explored for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. A study reported an IC50 value of approximately 25 µM against human cancer cell lines, indicating significant cytotoxicity.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the pathogenesis of chronic inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic potential of DMICA:

- In Vivo Studies on Cancer Models :

- Antiviral Properties :

-

Synergistic Effects with Other Drugs :

- Combinations of DMICA with established antibiotics showed enhanced efficacy against resistant bacterial strains, suggesting potential for use in combination therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.